molecular formula C16H19ClN2O4 B2550900 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide CAS No. 899963-16-7

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide

Cat. No.: B2550900
CAS No.: 899963-16-7
M. Wt: 338.79
InChI Key: YSPBXRVLCDWSJR-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[44]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure and the presence of both oxalamide and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide typically involves multiple steps, starting with the preparation of the spirocyclic intermediate, 1,4-dioxaspiro[4.4]nonan-2-ylmethanol. This intermediate can be synthesized through a reaction involving the cyclization of appropriate precursors under controlled conditions .

The next step involves the formation of the oxalamide linkage. This is achieved by reacting the spirocyclic intermediate with oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride .

Finally, the chlorophenyl group is introduced through a nucleophilic substitution reaction, where the oxalamide intermediate is reacted with 4-chlorophenylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes precise control of temperature, pressure, and reaction time, as well as the use of high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide
  • 1,4-dioxaspiro[4.4]nonan-2-ylmethanol

Uniqueness

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide is unique due to its combination of a spirocyclic structure with an oxalamide linkage and a chlorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

N'-(4-chlorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O4/c17-11-3-5-12(6-4-11)19-15(21)14(20)18-9-13-10-22-16(23-13)7-1-2-8-16/h3-6,13H,1-2,7-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPBXRVLCDWSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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